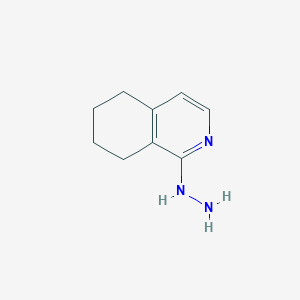![molecular formula C14H14N6 B8398965 N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B8398965.png)
N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves several steps. One common method includes the condensation of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Another approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, providing concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a novel inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment . The compound’s ability to inhibit CDK2 selectively makes it a promising candidate for developing new anticancer therapies. Additionally, it has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding prevents the phosphorylation of target proteins, ultimately inhibiting cell proliferation.
Comparación Con Compuestos Similares
N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties. this compound stands out due to its unique structure and selective inhibition of CDK2, making it a valuable candidate for further research and development.
Conclusion
This compound is a compound with significant potential in scientific research, particularly in the field of medicinal chemistry Its unique structure and selective inhibition of CDK2 make it a promising candidate for developing new anticancer therapies
Propiedades
Fórmula molecular |
C14H14N6 |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14N6/c1-19(10-4-5-10)14-15-8-6-12(18-14)11-9-17-20-13(11)3-2-7-16-20/h2-3,6-10H,4-5H2,1H3 |
Clave InChI |
OAIXSJCARVACKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CC1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dihydroxy-8-phenylpyrazolo[1,5-a]-1,3,5-triazine](/img/structure/B8398907.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carbonyl chloride](/img/structure/B8398910.png)





![6-[2-(4-Chlorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8398937.png)





